molecular formula C18H22N6O B2412760 [2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone CAS No. 2415488-33-2

[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone

Cat. No. B2412760
M. Wt: 338.415
InChI Key: QGUFQUJUZQOBMW-UHFFFAOYSA-N
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Description

“[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The InChI code for a related compound, 6-Cyclopropylpyridazin-3(2H)-one, is 1S/C7H8N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-4,8H,1-2H2,(H,9,10) . This provides a standardized way to represent the compound’s structure using a textual string.

Safety And Hazards

The safety and hazards of a compound are typically represented by its Safety Data Sheet (SDS). The SDS for the related compound 6-Cyclopropylpyridazin-3(2H)-one indicates that it has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-22-16(6-7-19-22)18(25)24-10-13-8-23(9-14(13)11-24)17-5-4-15(20-21-17)12-2-3-12/h4-7,12-14H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUFQUJUZQOBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-6-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

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